molecular formula C12H16ClNO B8333848 N-(2-tert-butyl-4-chlorophenyl)acetamide

N-(2-tert-butyl-4-chlorophenyl)acetamide

Cat. No.: B8333848
M. Wt: 225.71 g/mol
InChI Key: ZTJDAXOIQPULEY-UHFFFAOYSA-N
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Description

N-(2-tert-butyl-4-chlorophenyl)acetamide is an acetamide derivative characterized by a phenyl ring substituted with a tert-butyl group at the ortho (2nd) position and a chlorine atom at the para (4th) position. The acetamide functional group (-NH-CO-CH₃) is attached to the nitrogen atom of the substituted aniline moiety. This compound’s structural features, including the bulky tert-butyl group and electron-withdrawing chloro substituent, influence its physicochemical properties, such as lipophilicity, solubility, and molecular conformation.

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

N-(2-tert-butyl-4-chlorophenyl)acetamide

InChI

InChI=1S/C12H16ClNO/c1-8(15)14-11-6-5-9(13)7-10(11)12(2,3)4/h5-7H,1-4H3,(H,14,15)

InChI Key

ZTJDAXOIQPULEY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Cl)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(2-tert-butyl-4-chlorophenyl)acetamide with structurally or functionally related acetamides:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Substituents/Structure Molar Mass (g/mol) Key Properties/Activities Structural Influence on Activity/Properties References
This compound 2-tert-butyl, 4-chloro on phenyl, acetamide ~239.7 (estimated) Hypothesized: MAO/BChE inhibition, CNS activity Ortho tert-butyl increases steric bulk; para chloro enhances lipophilicity and electronic effects.
N-tert-Butyl-2-(4-chlorophenyl)acetamide 4-chloro phenyl, N-tert-butyl 225.71 Not reported N-tert-butyl enhances metabolic stability; para chloro directs electronic interactions.
N-(3-chloro-4-hydroxyphenyl)acetamide 3-chloro, 4-hydroxyl on phenyl ~185.6 Antioxidant, anti-inflammatory Hydroxyl group improves solubility; meta chloro may reduce steric hindrance.
2-(4-Chlorophenyl)-N-((4-chlorophenyl)carbamoyl)acetamide Dual 4-chloro phenyl, carbamoyl linkage ~325.2 Anticancer (MTT assay) Carbamoyl group enables hydrogen bonding; dual chloro enhances lipophilicity.
MAO-A Inhibitor (IC₅₀ = 0.028 mM) Quinoxalinyl-acetamide with 4-chlorophenyl ~450 (estimated) Selective MAO-A inhibition Fused heterocyclic rings enhance target specificity; acetamide modulates binding affinity.

Key Observations:

Substituent Position and Bulk: The ortho-tert-butyl group in the target compound introduces significant steric hindrance, which may reduce binding to enzymes with narrow active sites (e.g., MAO-B) but improve selectivity for targets with larger pockets .

Compounds with meta-chloro or hydroxyl groups () exhibit altered solubility and hydrogen-bonding capacity, favoring antioxidant over CNS activities .

Biological Activity Trends: Acetamides with bulky aromatic systems (e.g., quinoxaline in ) show potent MAO-A inhibition (IC₅₀ = 0.028 mM), suggesting that the target compound’s tert-butyl and chloro groups may similarly modulate enzyme affinity . Carbamoyl-linked derivatives () demonstrate anticancer activity, implying that functional group variation (acetamide vs.

Synthetic Considerations :

  • The target compound’s synthesis likely involves Buchwald-Hartwig amination or nucleophilic aromatic substitution to install the tert-butyl and chloro groups, similar to methods in .
  • Compared to N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide (), the absence of trichloro substitution in the target compound may simplify crystallization and improve solubility .

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